molecular formula C8H13N5O4 B1681930 Taribavirin CAS No. 119567-79-2

Taribavirin

カタログ番号 B1681930
CAS番号: 119567-79-2
分子量: 243.22 g/mol
InChIキー: NHKZSTHOYNWEEZ-AFCXAGJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taribavirin, also known as Viramidine and Ribavirin amidine, is an investigational small molecule drug . It is a prodrug of ribavirin, active against a number of DNA and RNA viruses . It is currently under development for the treatment of patients with chronic hepatitis C .


Synthesis Analysis

Taribavirin was recently synthesized to concentrate in the liver and have minimal concentration in red blood cells . The preparation method for taribavirin involves fermenting the strain to obtain strain fermented liquid and carrying out catalyst substrate reaction of the strain .


Molecular Structure Analysis

Taribavirin has a molecular formula of C8H13N5O4 . Its average mass is 243.220 Da and its monoisotopic mass is 243.096756 Da .


Chemical Reactions Analysis

Taribavirin is a prodrug that is metabolized by the liver and converted into its active metabolite, ribavirin . This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication .


Physical And Chemical Properties Analysis

Taribavirin has a molecular formula of C8H13N5O4 . Its average mass is 243.220 Da and its monoisotopic mass is 243.096756 Da . At physiologic pH, the positive charge on the molecule from partial protonation of the carboximide group contributes to the relative slowness with which the drug crosses cell membranes (such as in red blood cells) until it has been metabolized into ribavirin .

科学的研究の応用

Taribavirin as a Treatment for Hepatitis C

Taribavirin, a prodrug of ribavirin, has been studied for its potential in treating chronic hepatitis C. It's catalyzed to ribavirin by adenosine deaminase, which is present throughout the body. Taribavirin has shown promising results in terms of reducing anemia rates, a primary complication associated with ribavirin, and is being considered as an alternative treatment modality in combination with PEGylated interferon for chronic hepatitis C. Notably, weight-based dosing of taribavirin demonstrated improved outcomes in Phase IIb studies (Farrell, Mercogliano, Navarro, & Rossi, 2011). Additionally, other studies have focused on comparing the efficacy and safety of taribavirin with ribavirin, emphasizing its potential to reduce treatment-limiting rates of anemia and its effectiveness in concentrating within the liver to target HCV-infected hepatocytes (Deming & Arora, 2011).

Taribavirin in Clinical Trials

Clinical trials have played a crucial role in assessing taribavirin's efficacy in treating chronic hepatitis C. Phase II and Phase III trials have demonstrated its potential in increasing adherence to therapy for chronic HCV by reducing the need for dose reduction due to anemia. The trials compared different dosages of taribavirin and ribavirin, showing a lesser degree of anemia with taribavirin doses. Ongoing studies continue to examine the efficacy of combination therapy with taribavirin in place of ribavirin (Kearney, Thornton, & Navarro, 2008).

Taribavirin's Antiviral Mechanism

Taribavirin, being a prodrug of ribavirin, has activity against a wide range of viruses, particularly the hepatitis C virus and influenza virus. Upon conversion into ribavirin, it incorporates into viral nucleic acid, inhibiting viral RNA synthesis, inducing viral genome mutations, and thereby inhibiting normal viral replication. This mechanism underlines its potential as an antiviral agent beyond hepatitis C treatment (Definitions, 2020).

Potential in COVID-19 Research

Interestingly, taribavirin has also been evaluated in the context of COVID-19 research. Studies involving molecular docking and dynamics simulations have explored the potential of anti-HCV drugs like taribavirin to inhibit the main protease of SARS-CoV-2. These investigations provide insights into drug repurposing opportunities and highlight taribavirin's relevance in the ongoing search for effective COVID-19 treatments (Al-karmalawy et al., 2021).

Safety And Hazards

Taribavirin is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . It is currently under investigation for use/treatment in hepatitis (viral, C) .

将来の方向性

Taribavirin’s slightly superior toxicological properties may eventually cause it to replace ribavirin in all its uses . The first property is due to taribavirin’s basic amidine group, which inhibits drug entry into RBCs, and the second property is probably due to increased concentration of the enzymes that convert amidine to amide in liver .

特性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKZSTHOYNWEEZ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894181
Record name Taribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The prodrug taribavirin (1-b-D-ribofuranosyl-1H-1, 2, 4-triazole-3-carboxamidine) is a synthetic nucleoside (guanosine) analog under development for the treatment of patients with chronic hepatitis C. Taribavirin is metabolized by the liver and converted into its active metabolite, ribavirin. This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication. [Valeant Website] Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is a potent competitive inhibitor of inosine monophosphate (IMP) dehydrogenase, viral RNA polymerase and messenger RNA (mRNA) guanylyltransferase (viral). Guanylyltranserase inhibition stops the capping of mRNA. These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis. Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity.
Record name Taribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Taribavirin

CAS RN

119567-79-2
Record name Viramidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119567-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taribavirin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3B1994K2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taribavirin
Reactant of Route 2
Taribavirin
Reactant of Route 3
Taribavirin
Reactant of Route 4
Taribavirin
Reactant of Route 5
Taribavirin
Reactant of Route 6
Reactant of Route 6
Taribavirin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。